molecular formula C24H18N2O2S B5841349 N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B5841349
M. Wt: 398.5 g/mol
InChI Key: RAHSZFAYUVELTB-UHFFFAOYSA-N
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Description

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a complex organic compound that features a fluorenyl group, a thiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Fluorenyl Group: The fluorenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as Suzuki or Stille coupling.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide group is typically formed by reacting phenoxyacetic acid with an amine derivative under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-Fluoren-9-yl)-2-[(5-(1-phenoxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(9H-Fluoren-9-ylmethoxy)carbonyl-2-methoxy-L-phenylalanine
  • N-(9H-Fluoren-9-yl)-2-[(5-(1-phenoxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is unique due to its combination of a fluorenyl group, a thiazole ring, and a phenoxyacetamide moiety. This unique structure imparts specific electronic and steric properties that can be advantageous in various applications, such as organic electronics and medicinal chemistry.

Properties

IUPAC Name

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c27-23(14-28-19-7-2-1-3-8-19)26-24-25-22(15-29-24)17-10-11-21-18(13-17)12-16-6-4-5-9-20(16)21/h1-11,13,15H,12,14H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHSZFAYUVELTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)NC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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